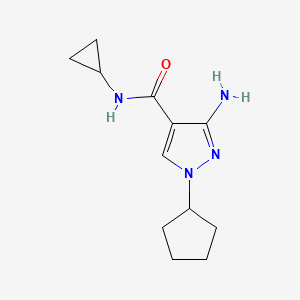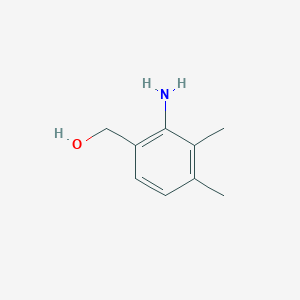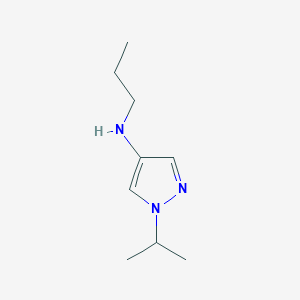![molecular formula C16H25N5 B11734255 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole rings followed by their functionalization and coupling. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole rings. The subsequent steps include alkylation and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine
Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimalarial, and antileishmanial properties .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate .
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar reactivity.
Hydrazine-coupled pyrazoles: Known for their pharmacological activities, these compounds are structurally related and have similar applications
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both cyclopentyl and dimethyl groups on the pyrazole rings. This structural feature enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H25N5 |
|---|---|
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1,3-dimethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-12-14(10-20(3)18-12)8-17-9-15-11-21(19-13(15)2)16-6-4-5-7-16/h10-11,16-17H,4-9H2,1-3H3 |
InChI Key |
FFZFPPXFPAZVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2C)C3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)

![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734261.png)
![3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734265.png)

